![molecular formula C26H20ClN3OS B2703010 {5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether CAS No. 335218-30-9](/img/structure/B2703010.png)

{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

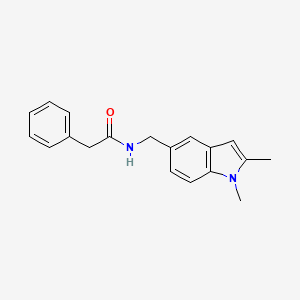

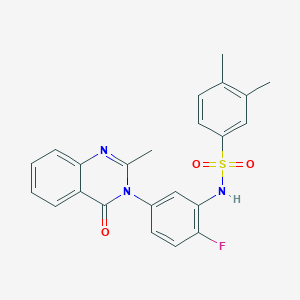

While specific synthesis details for this compound were not found, the synthesis of similar compounds involves a series of reactions. For instance, the synthesis of a related compound, 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, was achieved in a 92% yield . The Williamson Ether Synthesis is a common method for creating ethers, involving an alkyl halide (or sulfonate) undergoing nucleophilic substitution (SN2) by an alkoxide .Molecular Structure Analysis

The 3D structure of similar compounds has been confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations can be used to explore the properties of the compound, free from the influence of the crystal field .Chemical Reactions Analysis

Ethers typically undergo cleavage of the C-O bond when treated with strong acids . The reaction mechanism can be either SN1 or SN2, depending on the type of substituents attached to the ether .Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Electronic Effects

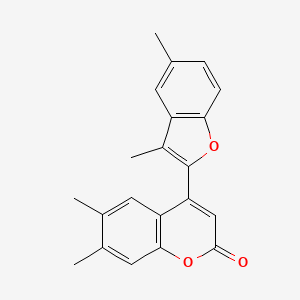

One study discusses a sulfide where an aromatic naphthyl group is connected through the sulfur atom to an electronegative phenyltetrazole, exploring the chemical reactivity and electronic effects of conjugation through sulfur. This work highlights the slight conjugation of the sulfur atom with two aromatic systems it is attached to, reflecting in their chemical reactivity compared to oxygen and sulfur ethers (J. Alves, C. J. Dillon, & R. Johnstone, 1996).

Structural Effects on Reactivity

Another research explored the palladium-catalysed reduction of heteroaromatic naphthyl ethers, focusing on the structural effects on reactivity. This study synthesized stable crystalline compounds by reacting naphthyl methanols with derivatizing agents, providing insight into the different reactivities of naphthylmethylic ethers compared to their benzyloxyderivatives (L. Frija et al., 2005).

Synthesis of Polyheterocyclic Compounds

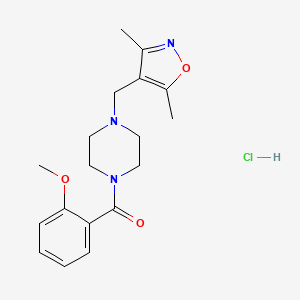

Research on the synthesis of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits provided methods for creating compounds with potential antibacterial activity. The study involved sequential reactions leading to the synthesis of oxime and oxime-ethers, followed by condensation with salicylaldehyde (Guo-qiang Hu, Sheng Li, & Wen-long Huang, 2006).

Synthesis and Characterization of Poly(ether sulfone)s

The synthesis and characterization of poly(aryl ether sulfone)s containing 1,4-naphthylene moiety were detailed in another study. This research demonstrated the preparation of polymers with high glass transition temperatures and good thermal stability, showing their potential for various applications (Jian-Bei Xi & W. Jin, 2000).

Fluorinated Polyimides

A novel study on the synthesis of fluorinated polyimides derived from bis(ether amine) monomer and aromatic dianhydrides showcased the creation of materials with low moisture absorptions and dielectric constants, suggesting their utility in the electronics industry (C. Chung & S. Hsiao, 2008).

Zukünftige Richtungen

While specific future directions for this compound were not found, related compounds have been considered for further drug design endeavors . This suggests that “{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether” could also have potential applications in drug design and medicinal chemistry.

Wirkmechanismus

Target of Action

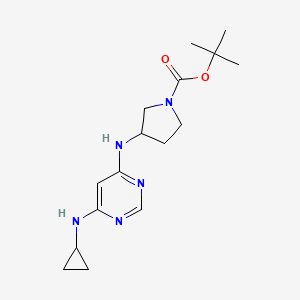

Compounds with a triazole ring, like this one, often interact with various enzymes and receptors in the body due to their ability to form hydrogen bonds and their lipophilic properties .

Mode of Action

The mode of action would depend on the specific target. For instance, some triazole compounds inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. In the case of lanosterol 14α-demethylase inhibition, the ergosterol biosynthesis pathway would be affected .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Triazole compounds are generally well absorbed and can be metabolized by the liver .

Result of Action

The molecular and cellular effects would depend on the specific target and mode of action. In general, the result could range from the inhibition of cell growth to the induction of cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For instance, the pH can affect the ionization state of the compound, potentially influencing its absorption and distribution .

Biochemische Analyse

Biochemical Properties

It has been identified as a potential inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a hormone involved in various physiological processes including immune response and metabolism .

Cellular Effects

Given its potential role as an 11β-HSD1 inhibitor, it may influence cellular functions by modulating cortisol levels . Cortisol affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may interact with the active site of the 11β-HSD1 enzyme, potentially inhibiting its activity . This interaction could involve various types of chemical bonds, including hydrogen bonds and van der Waals forces .

Eigenschaften

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN3OS/c27-21-15-13-19(14-16-21)18-32-26-29-28-25(30(26)22-9-2-1-3-10-22)17-31-24-12-6-8-20-7-4-5-11-23(20)24/h1-16H,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRBXXMMUXMHME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)COC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2702933.png)

![5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2702934.png)

![N-(2,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2702944.png)

![N-[3-(2-furyl)-1-methylpropyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702945.png)

![8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B2702950.png)